molecular formula C10H10ClN3 B1406002 4-chloro-2-(1-methyl-1H-pyrazol-5-yl)aniline CAS No. 1423161-88-9

4-chloro-2-(1-methyl-1H-pyrazol-5-yl)aniline

Cat. No. B1406002
Key on ui cas rn: 1423161-88-9
M. Wt: 207.66 g/mol
InChI Key: ZJQKOVFEUXKQHH-UHFFFAOYSA-N
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Patent
US09079902B2

Procedure details

A 250-mL round-bottom flask was charged with 4-chloro-2-iodoaniline (6.189 g, 24.42 mmol), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (7.62 g, 36.6 mmol), potassium carbonate (13.50 g, 98 mmol), and PdCl2(dppf)-CH2Cl2 (0.997 g, 1.221 mmol). The flask was flushed with Ar, then 1,4-dioxane (61.0 ml) and water (20.35 ml) were added in sequence. A reflux condenser was attached, and the flask was heated to 70° C. for 4 h. After being cooled to room temperature, the mixture was diluted with water and EtOAc (a small amount of brine was added to clear the emulsion). The layers were separated, and the aq. layer was extracted with EtOAc (2×). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated. The residue was partially purified by chromatography on silica gel (30 to 80% EtOAc/Heptane). The partially purified product was taken up in a boiling mixture of heptane (100-mL) and EtOAc (5 mL) to give an opaque solution. A 250-mL flask containing the solid was charged with heptane (100 mL). The mixture was cooled to room temperature after 3 h, then the solid was collected by filtration, washed with heptane (3×50 mL), and dried under a stream of N2 for 20 min to give 4-chloro-2-(1-methyl-1H-pyrazol-5-yl)aniline (3.732 g, 17.97 mmol, 73.6% yield) as a light purple solid. 1H NMR (400 MHz, DMSO-d6) δ=7.50 (d, J=1.9 Hz, 1 H), 7.16 (dd, J=2.6, 8.7 Hz, 1 H), 7.02 (d, J=2.5 Hz, 1 H), 6.78 (d, J=8.7 Hz, 1 H), 6.29 (d, J=1.8 Hz, 1 H), 5.07 (s, 2 H), 3.65 (s, 3 H). m/z (ESI) 208.2 (M+H)+.
Quantity
6.189 g
Type
reactant
Reaction Step One
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
0.997 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4](I)[CH:3]=1.[CH3:10][N:11]1[C:15](B2OC(C)(C)C(C)(C)O2)=[CH:14][CH:13]=[N:12]1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.CCCCCCC>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([C:15]2[N:11]([CH3:10])[N:12]=[CH:13][CH:14]=2)[CH:3]=1 |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
6.189 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)I
Name
Quantity
7.62 g
Type
reactant
Smiles
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
Name
Quantity
13.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.997 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was flushed with Ar
ADDITION
Type
ADDITION
Details
1,4-dioxane (61.0 ml) and water (20.35 ml) were added in sequence
CUSTOM
Type
CUSTOM
Details
A reflux condenser was attached
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature
ADDITION
Type
ADDITION
Details
the mixture was diluted with water and EtOAc (a small amount of brine
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partially purified by chromatography on silica gel (30 to 80% EtOAc/Heptane)
ADDITION
Type
ADDITION
Details
The partially purified product was taken up in a boiling mixture of heptane (100-mL) and EtOAc (5 mL)
CUSTOM
Type
CUSTOM
Details
to give an opaque solution
ADDITION
Type
ADDITION
Details
A 250-mL flask containing the solid
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature after 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with heptane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under a stream of N2 for 20 min
Duration
20 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1)C1=CC=NN1C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.97 mmol
AMOUNT: MASS 3.732 g
YIELD: PERCENTYIELD 73.6%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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